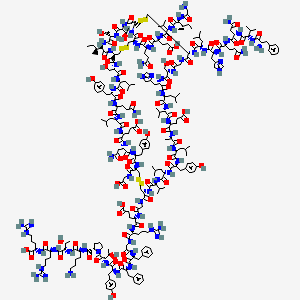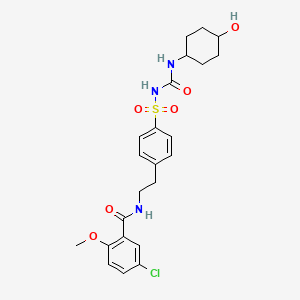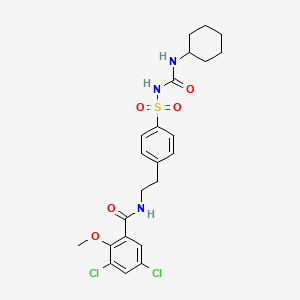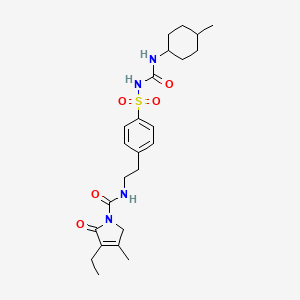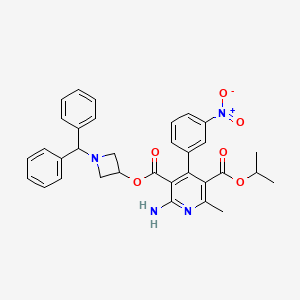
阿ゼル尼地平脱氢
描述
Dehydro Azelnidipine is a derivative of Azelnidipine, a dihydropyridine calcium channel blocker. Azelnidipine is primarily used as an antihypertensive agent due to its ability to induce a gradual and sustained decrease in blood pressure. Dehydro Azelnidipine shares similar pharmacological properties but with distinct structural modifications that may influence its activity and stability.
科学研究应用
Dehydro Azelnidipine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dihydropyridine derivatives in various chemical reactions.
Biology: The compound is studied for its effects on calcium channels in biological systems.
Medicine: Research focuses on its potential as an antihypertensive agent and its effects on cardiovascular health.
Industry: Dehydro Azelnidipine is used in the development of new pharmaceutical formulations and drug delivery systems
作用机制
- Unlike some other calcium channel blockers, Dehydro Azelnidipine does not induce reflex tachycardia due to vasodilation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
Dehydro Azelnidipine interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action involves inhibiting trans-membrane Ca2+ influx through voltage-dependent channels of smooth muscles in vascular walls . This interaction with calcium channels, particularly L-type calcium channels, is crucial for its function .
Cellular Effects
Dehydro Azelnidipine has significant effects on various types of cells and cellular processes. It induces a gradual decrease in blood pressure in hypertensive patients . Unlike other calcium channel blockers, it does not induce reflex tachycardia due to vasodilation . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity .
Molecular Mechanism
The molecular mechanism of Dehydro Azelnidipine involves inhibiting the influx of calcium ions through voltage-dependent channels in the smooth muscles of vascular walls . Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked by Dehydro Azelnidipine, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure .
Temporal Effects in Laboratory Settings
The temporal effects of Dehydro Azelnidipine have been observed in laboratory settings. It has a gradual onset of action and produces a long-lasting decrease in blood pressure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Azelnidipine involves several key steps:
N-Alkylation Cyclization: This step involves the reaction of epoxy chloropropane with aminodiphenylmethane to form 3,3-diaminoacrylic acid-1-diphenylmethyl-3-azetidinyl ester acetate.
Esterification and Pinner Synthesis: The intermediate product undergoes esterification and Pinner synthesis to form the desired compound.
Hantzsch Synthesis: The final step involves the Hantzsch synthesis, where 2-(3-nitrobenzylidene)isopropyl acetoacetate is reacted with the intermediate to produce Dehydro Azelnidipine.
Industrial Production Methods
Industrial production of Dehydro Azelnidipine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Selection of Solvents: Ethanol and methanol are commonly used solvents.
Reaction Conditions: Controlled temperature and pressure conditions are maintained to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity
化学反应分析
Types of Reactions
Dehydro Azelnidipine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Dehydro Azelnidipine to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while reduction may produce more stable forms of the compound .
相似化合物的比较
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.
Nifedipine: A well-known calcium channel blocker with similar antihypertensive effects.
Felodipine: Used for the treatment of high blood pressure and angina.
Uniqueness
Dehydro Azelnidipine is unique due to its structural modifications, which may enhance its stability and pharmacological activity compared to other similar compounds. It also exhibits a gradual onset of action and a prolonged hypotensive effect, making it a valuable addition to the class of calcium channel blockers .
属性
IUPAC Name |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,30H,18-19H2,1-3H3,(H2,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXOJGNMIWOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


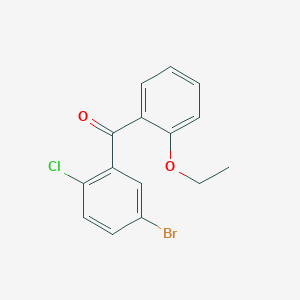
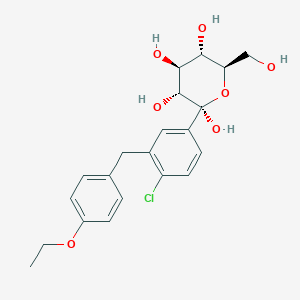

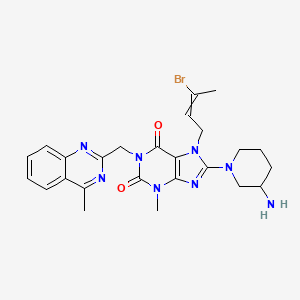

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
